2-氨基-1H-咪唑-4-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

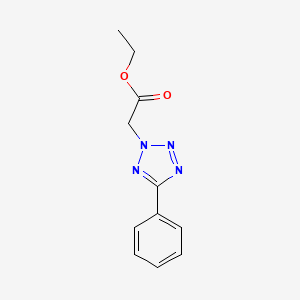

Methyl 2-amino-1H-imidazole-4-carboxylate (MIC) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MIC is a versatile and useful building block for organic synthesis and has been used in a variety of applications. It is a colorless solid that is soluble in a variety of solvents, including water, ethanol, and chloroform.

科学研究应用

Medicine and Pharmacology

Imidazole derivatives, including “methyl 2-amino-1H-imidazole-5-carboxylate”, have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as:

- Anticancer drugs

- Anti-aging drugs

- Anticoagulants

- Anti-inflammatory drugs

- Antimicrobial drugs

- Anti-tubercular drugs

- Antidiabetic drugs

- Antimalarial drugs

- Antiviral drugs

- Enzyme inhibitors

Agriculture

Imidazole derivatives also act as selective plant growth regulators, fungicides, and herbicides .

Synthetic Chemistry

Imidazole derivatives are used in synthetic chemistry due to their versatile range of applications . They are used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

Green Chemistry

In the field of green chemistry, imidazole derivatives are used as ionic liquids and N-heterocyclic carbenes (NHCs) . They have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Industrial Chemistry

In industrial chemistry, imidazole derivatives have garnered significant attention due to their versatile range of applications .

Microtubule Targeting Agents

Some imidazole derivatives, such as Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), act as potential Microtubule Targeting Agents (MTAs). They induce cell death through mitotic arrest, preferentially affecting rapidly dividing cancer cells over slowly proliferating normal cells .

作用机制

Target of Action

Methyl 2-amino-1H-imidazole-5-carboxylate is a type of Microtubule Targeting Agent (MTA). MTAs are known to interfere with microtubule dynamics, which are crucial for cell division . Therefore, the primary targets of Methyl 2-amino-1H-imidazole-5-carboxylate are the microtubules in cells .

Mode of Action

Methyl 2-amino-1H-imidazole-5-carboxylate interacts with its targets, the microtubules, by perturbing their dynamics and function . This interference disrupts the formation of the spindle, a structure necessary for cell division, and restricts the function of mitotic kinases . As a result, chromosomes are unable to attach to microtubule fibers precisely .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-amino-1H-imidazole-5-carboxylate are those involved in cell division . By disrupting microtubule dynamics, the compound affects the proper segregation of chromosomes during mitosis . This leads to cell cycle arrest and ultimately cell death, preferentially affecting rapidly dividing cancer cells over slowly proliferating normal cells .

Pharmacokinetics

Due to the polar nature of the imidazole ring, it is suggested that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

The result of Methyl 2-amino-1H-imidazole-5-carboxylate’s action is the induction of cell death through mitotic arrest . This is achieved by the compound’s interference with microtubule dynamics, which disrupts the formation of the spindle and restricts the function of mitotic kinases . Consequently, chromosomes cannot attach to microtubule fibers precisely, leading to cell cycle arrest and cell death .

属性

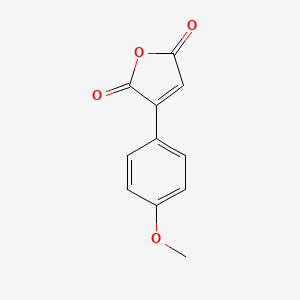

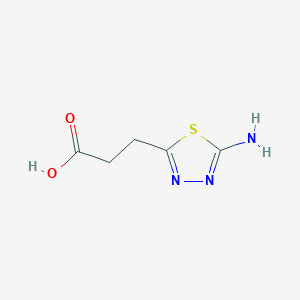

IUPAC Name |

methyl 2-amino-1H-imidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTWFWAWLBGFQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)